molecular formula C19H21NO6 B3874312 (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol

Cat. No. B3874312
M. Wt: 359.4 g/mol
InChI Key: DSZQJYHZRGYOOO-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BDF-520" and has been studied for its effects on various biochemical and physiological processes.

Mechanism of Action

BDF-520 works by inhibiting the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. Specifically, BDF-520 inhibits the activity of beta-secretase, which is an enzyme that is involved in the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients.
Biochemical and Physiological Effects:
BDF-520 has been shown to have several biochemical and physiological effects, particularly in the brain. Studies have shown that BDF-520 can reduce the levels of beta-amyloid in the brain, which is a hallmark of Alzheimer's disease. Additionally, BDF-520 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using BDF-520 in lab experiments is its specificity for beta-secretase, which makes it a useful tool for studying the role of this enzyme in Alzheimer's disease. However, one limitation of using BDF-520 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BDF-520, including:
1. Further studies on the safety and toxicity of BDF-520 in humans.
2. Development of more potent and selective inhibitors of beta-secretase.
3. Studies on the potential use of BDF-520 in the treatment of other neurological disorders.
4. Investigation of the mechanisms underlying the cognitive-enhancing effects of BDF-520.
5. Exploration of the potential use of BDF-520 in combination with other drugs for the treatment of Alzheimer's disease.

Scientific Research Applications

BDF-520 has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that BDF-520 can inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]-[5-(methoxymethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-23-10-13-3-5-17(26-13)19(22)20-7-6-14(15(21)9-20)12-2-4-16-18(8-12)25-11-24-16/h2-5,8,14-15,21H,6-7,9-11H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZQJYHZRGYOOO-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=C(O1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol
Reactant of Route 3
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol
Reactant of Route 5
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol
Reactant of Route 6
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidin-3-ol

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